molecular formula C19H16ClN3O5S2 B2590424 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 895645-12-2

2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2590424
CAS No.: 895645-12-2
M. Wt: 465.92
InChI Key: BEKNOJFLDNFBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((4-Chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic small molecule featuring a dihydropyrimidinone core, a privileged scaffold in medicinal chemistry . This compound is of significant interest in early-stage research and drug discovery due to its complex structure, which integrates a sulfonyl group, a chlorophenyl ring, and a methoxyphenyl-acetamide moiety. The dihydropyrimidinone (DHPM) scaffold is structurally analogous to natural pyrimidine bases found in nucleic acids and is known to be associated with a wide spectrum of biological activities . Derivatives of this structural class have been extensively investigated and reported in scientific literature for their potential as key intermediates in organic synthesis and for various pharmacological applications . The presence of the sulfonyl group can influence the molecule's electronic properties and binding affinity, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers utilize this chemical in exploratory projects, including but not limited to, the development of enzyme inhibitors, antimicrobial agents, and antiviral therapies, given that pyrimidine derivatives are known to exhibit such properties . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

895645-12-2

Molecular Formula

C19H16ClN3O5S2

Molecular Weight

465.92

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O5S2/c1-28-15-5-3-2-4-14(15)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)13-8-6-12(20)7-9-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

BEKNOJFLDNFBPO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group , a dihydropyrimidine core , and an acetanilide moiety , which contribute to its diverse biological activities. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.

Structural Formula

C16H16ClN3O3S\text{C}_{16}\text{H}_{16}\text{ClN}_3\text{O}_3\text{S}

Antimicrobial Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing a sulfonamide group demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been noted for its ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory processes. Inhibitors of MPO are being explored for their therapeutic potential in treating autoimmune diseases and cardiovascular conditions . The mechanism of inhibition appears to be time-dependent and involves covalent modification of the enzyme .

Anticancer Properties

The structural characteristics of the compound suggest potential anticancer activity. Compounds with similar dihydropyrimidine frameworks have shown promise in cancer chemotherapy by inducing apoptosis in cancer cells. Research indicates that such compounds can modulate various signaling pathways associated with tumor growth and metastasis .

Hypoglycemic Effects

Some studies have reported that compounds similar to this one exhibit hypoglycemic effects, making them candidates for diabetes management. The mechanism may involve the regulation of insulin secretion or enhancement of glucose uptake in peripheral tissues .

Case Studies

  • Myeloperoxidase Inhibition : A study on N1-substituted-6-arylthiouracils demonstrated that these compounds effectively inhibit MPO in vitro and in vivo, suggesting a potential application for treating inflammatory diseases .
  • Antimicrobial Efficacy : A series of synthesized derivatives were evaluated for their antibacterial activity against clinical strains. Results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
  • Anticancer Activity : Research involving dihydropyrimidine derivatives indicated significant cytotoxic effects on various cancer cell lines, suggesting further investigation into their mechanisms could lead to new therapeutic options .

Summary of Biological Activities

Activity TypeTarget/MechanismReference
AntimicrobialStaphylococcus aureus, E. coli
Enzyme InhibitionMyeloperoxidase (MPO)
AnticancerInduction of apoptosis
HypoglycemicRegulation of insulin secretion

Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityNotes
Sulfonamide derivativesAntibacterialEffective against resistant strains
Dihydropyrimidine coreAnticancerInduces apoptosis
4-chlorophenyl substitutionEnhanced enzyme inhibitionSelective for MPO

Comparison with Similar Compounds

Key Substituent Variations:

Compound ID (Evidence) Pyrimidinone Substituents Acetamide Substituent Notable Features
Target Compound 5-(4-Chlorophenylsulfonyl) N-(2-Methoxyphenyl) Strong electron-withdrawing sulfonyl group; ortho-methoxy induces steric hindrance
5-Cyano, 4-Ethyl N-(4-Fluorophenyl) Electron-withdrawing cyano and para-fluoro substituents enhance polarity
4-Methyl N-(2,3-Dichlorophenyl) Dichlorophenyl increases lipophilicity; methyl at C4 simplifies steric profile
4-Methyl N-(4-Phenoxyphenyl) Phenoxy group introduces aromatic bulk and potential π-π interactions

Functional Group Impact:

  • Sulfonyl vs. Cyano (): The target’s sulfonyl group may improve solubility in polar solvents compared to the cyano group, which is smaller but highly polar .
  • Ortho-Methoxy vs.

Comparative Physicochemical Properties:

Compound ID (Evidence) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Key Spectral Data (1H NMR, δ ppm)
Target Compound N/A ~453.90 (calculated) N/A N/A
230–232 344.21 [M+H]+ 80 SCH2 at 4.12 ppm; aromatic protons at 7.28–7.82 ppm
224–226 ~423.47 (calculated) 60 SCH2 at 4.08 ppm; phenoxy protons at 6.91–7.40 ppm

Observations:

  • Melting Points: Higher melting points in (230–232°C) and (224–226°C) suggest crystalline stability, likely due to halogenated aryl groups (Cl, phenoxy) enhancing intermolecular forces .
  • Synthetic Yields: The 80% yield in contrasts with 60% in , possibly due to steric challenges in synthesizing phenoxy-substituted derivatives .

Elemental Analysis and Purity

reports elemental analysis results aligning closely with theoretical values (e.g., C: 45.29% vs. 45.36% calculated), indicating high purity .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing this compound, and how can its purity be verified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, alkylation of thiol-containing pyrimidinone intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Post-synthesis, purity is verified using:

  • Melting Point Analysis : Compare observed melting points (e.g., 230–232°C) with literature values to assess crystallinity .
  • ¹H NMR : Key peaks include NH protons (δ ~12.50 ppm) and SCH₂ groups (δ ~4.12 ppm) .
  • Elemental Analysis : Validate C, H, N, and S content (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. How can solubility and stability be assessed for this compound in biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (common solvent for in vitro studies) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy to detect precipitation.
  • Stability Studies : Incubate the compound at physiological pH (7.4) and temperature (37°C) for 24–72 hours, followed by HPLC analysis to monitor degradation .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.75–6.91 ppm) and carbonyl groups (NHCO at δ ~10.10 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 344.21) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading). For example, optimize reaction time and base strength to reduce side products .
  • Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, as demonstrated by ICReDD’s integrated computational-experimental workflows .

Q. How should researchers address discrepancies in reported analytical data (e.g., elemental analysis vs. NMR)?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis under controlled conditions and compare results with literature. For example, if observed carbon content (45.29%) deviates from calculated values (45.36%), recheck combustion analysis or assess hygroscopicity .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguous structural features or impurities .

Q. What strategies are effective for evaluating biological activity in vitro?

  • Methodological Answer :

  • Cytotoxicity Assays : Use Mosmann’s MTT assay to assess cell viability. Prepare dose-response curves (1–100 µM) and calculate IC₅₀ values .
  • Target Engagement : Pair with molecular docking studies to predict binding affinity to sulfonylpyrimidine targets (e.g., kinases) and validate via SPR or ITC .

Q. How can researchers compare the efficacy of this compound with structural analogs?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations in sulfonyl or acetamide substituents. Compare IC₅₀ values and logP (lipophilicity) to identify critical pharmacophores .
  • Meta-Analysis : Compile data from similar compounds (e.g., pyrimidinone derivatives) to establish trends in bioavailability or toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.